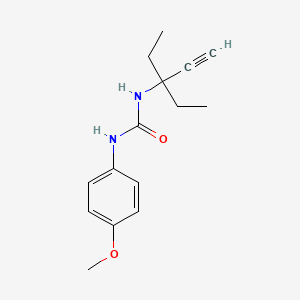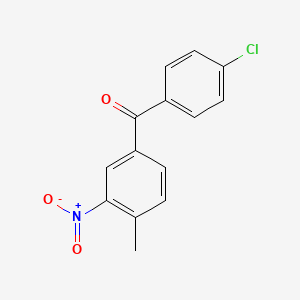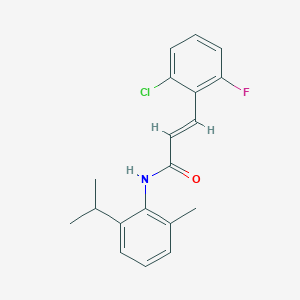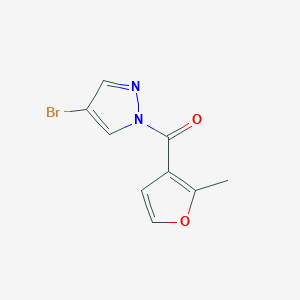
(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE is a complex organic compound that features both pyrazole and furan rings The presence of a bromine atom on the pyrazole ring and a methyl group on the furan ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE typically involves the formation of the pyrazole and furan rings followed by their coupling. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-methyl-3-furylmethanone under specific conditions. The reaction may require a catalyst, such as palladium, and is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Agrochemicals: The compound is explored for its potential use in agrochemicals, such as pesticides and herbicides.
Material Sciences:
Wirkmechanismus
The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the furan ring.
2-Methyl-3-furylmethanone: Contains the furan ring but lacks the pyrazole ring.
4-Bromo-1H-pyrazole: Similar pyrazole structure but without the furan ring.
Uniqueness
The uniqueness of (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE lies in its combined pyrazole and furan rings, along with the presence of a bromine atom and a methyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(4-bromopyrazol-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-6-8(2-3-14-6)9(13)12-5-7(10)4-11-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHFKRMEOBOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
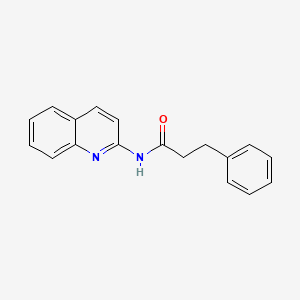
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

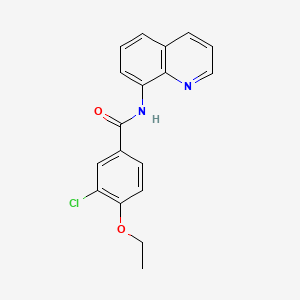
![2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B5754777.png)
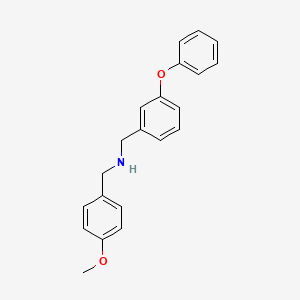
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
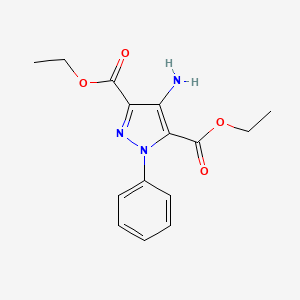
![3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole](/img/structure/B5754799.png)
